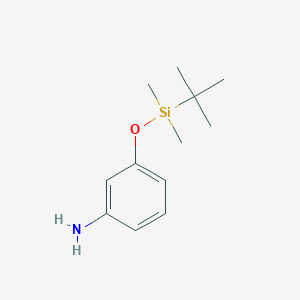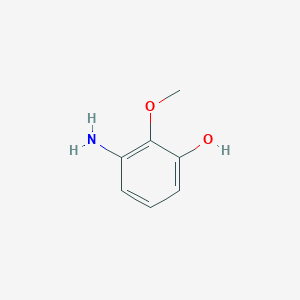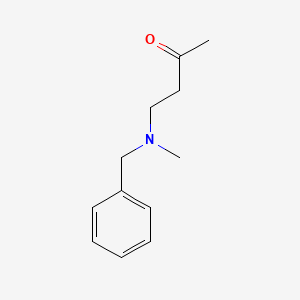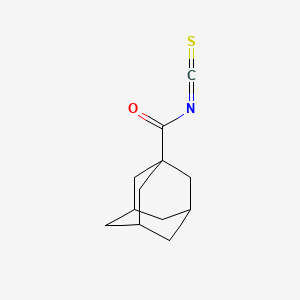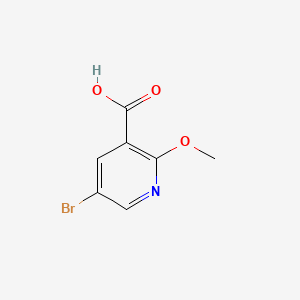![molecular formula C14H10N2O B1283054 3-amino-1H-benzo[f]chromene-2-carbonitrile CAS No. 141987-72-6](/img/structure/B1283054.png)
3-amino-1H-benzo[f]chromene-2-carbonitrile
概要
説明
3-amino-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of benzochromenes This compound is characterized by its fused ring structure, which includes a benzene ring, a chromene ring, and a nitrile group
作用機序
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and its specific targets may be under investigation.
Mode of Action
It’s known that molecules in this class can interact with their targets via hydrogen bonds and π interactions .
Result of Action
Some compounds in this class have shown promising cytotoxic activity against tested cancer cell lines .
生化学分析
Biochemical Properties
3-Amino-1H-benzo[f]chromene-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as c-Src kinase, which is involved in cell signaling pathways . The interaction between this compound and c-Src kinase is primarily through hydrogen bonding and hydrophobic interactions, leading to the inhibition of kinase activity and subsequent effects on cell proliferation and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has demonstrated cytotoxic activity against several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by inducing apoptosis, inhibiting cell proliferation, and disrupting cell signaling pathways. Additionally, this compound has been shown to affect gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of c-Src kinase, inhibiting its activity and preventing downstream signaling events . This inhibition leads to the activation of caspase enzymes, which play a crucial role in the apoptotic pathway. Furthermore, this compound has been shown to modulate the expression of genes involved in cell cycle regulation, such as p53 and cyclin-dependent kinases, thereby affecting cell proliferation and survival.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity without causing severe toxicity . High doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is crucial to maximize the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The lipophilic nature of this compound allows it to efficiently cross biological membranes, facilitating its accumulation in target tissues. Additionally, binding to plasma proteins can influence its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can also affect its localization and activity, directing it to specific cellular compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 4-hydroxybenzaldehyde, naphthalen-2-ol, and malononitrile in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
3-amino-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted benzochromenes
科学的研究の応用
3-amino-1H-benzo[f]chromene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of corrosion inhibitors for metals.
類似化合物との比較
Similar Compounds
- 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile
- 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
Uniqueness
3-amino-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific structural features and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various biological assays, highlighting its potential as a versatile compound for drug development .
特性
IUPAC Name |
3-amino-1H-benzo[f]chromene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-6H,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTWPNUXYAQGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(OC2=C1C3=CC=CC=C3C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565982 | |
| Record name | 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141987-72-6 | |
| Record name | 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the DMAP-promoted synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles?
A1: The use of p-dimethylaminopyridine (DMAP) as a catalyst in the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles offers several benefits. Firstly, DMAP acts as an efficient heterogeneous catalyst, meaning it occupies a different phase than the reactants, making it easily recoverable and reusable. [] This reusability contributes to the cost-effectiveness and environmental friendliness of the synthesis. [] The reaction also proceeds under thermal solvent-free conditions, further minimizing environmental impact and simplifying the procedure. []
Q2: What are the starting materials used in the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles?
A2: The synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles typically involves a one-pot, three-component reaction. [] The three key starting materials are:
- β-Naphthol: This serves as the initial aromatic scaffold. []
- Aromatic aldehydes: These introduce structural diversity and contribute to the final chromene ring system. []
- Malononitrile: This provides the nitrile group and contributes to the formation of the pyran ring within the chromene structure. []
Q3: Beyond the DMAP-catalyzed method, are there alternative synthetic approaches to 3-amino-1H-benzo[f]chromene-2-carbonitriles?
A3: While the provided research highlights the DMAP-promoted method, alternative synthetic routes for 3-amino-1H-benzo[f]chromene-2-carbonitriles have been explored. One such method involves a novel conversion using the Friedländer reaction with cyclohexanone as a reactant. [, ] Further details on this specific method require referring to the cited research articles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



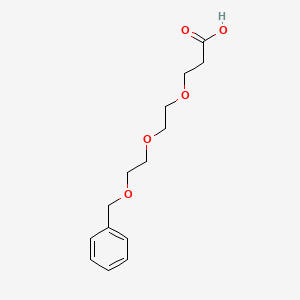
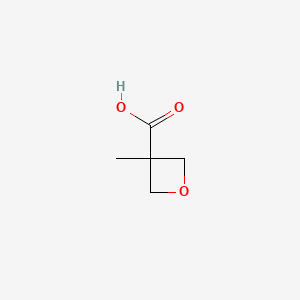
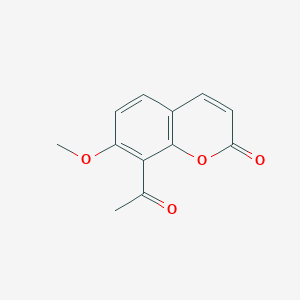
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

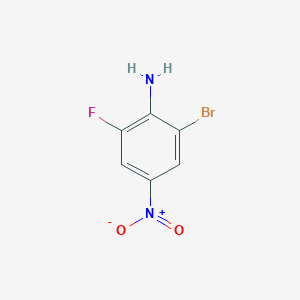
![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
